{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of fluoroethyl and isopropyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of fluoroethyl and isopropyl groups through alkylation reactions. The final step usually involves the formation of the amine linkage between the two pyrazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
The compound “{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group.
Substitution: The fluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
The compound “{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” involves its interaction with specific molecular targets. The fluoroethyl and isopropyl groups may enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects through modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-1H-pyrazole
- 5-methyl-1-(propan-2-yl)-1H-pyrazole
- 1-(2-chloroethyl)-1H-pyrazole
Uniqueness
The unique combination of fluoroethyl and isopropyl groups in “{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1856073-32-9 |
---|---|
Molecular Formula |
C14H22FN5 |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-11(2)20-12(3)13(9-18-20)8-16-10-14-4-6-17-19(14)7-5-15/h4,6,9,11,16H,5,7-8,10H2,1-3H3 |
InChI Key |
KRYGRERVDYBHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.